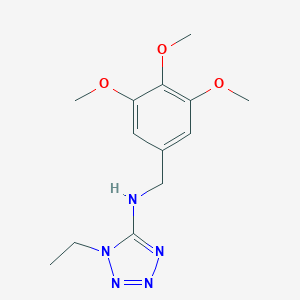
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in the 1980s and has since been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its inhibition of PC-PLC activity. PC-PLC is involved in the breakdown of phosphatidylcholine, a major component of cell membranes. By inhibiting PC-PLC, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea disrupts cell signaling pathways and inhibits cell growth and proliferation. In addition, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PC-PLC and to disrupt cell signaling pathways. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to induce apoptosis in cancer cells and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its ability to inhibit the activity of PC-PLC, which is involved in various cellular processes. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-cancer properties and to improve insulin sensitivity. However, one limitation of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity, particularly at high concentrations. Careful dosage and concentration control are necessary when using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is its potential therapeutic effects in neurological diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models. Another area of research is the development of new N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved efficacy and reduced toxicity. Finally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with tetrahydro-2-furanylmethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea as a white powder. This synthesis method has been used in various studies and has been found to be efficient and reliable.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been widely used in scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its ability to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that is involved in cell signaling and has been implicated in cancer progression.
In addition to its anti-cancer properties, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its potential therapeutic effects in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models.
properties
Molecular Formula |
C12H15ClN2OS |
|---|---|
Molecular Weight |
270.78 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,17) |
InChI Key |
PMJMUMQTDVNRJP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)
![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)
![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)